molecular formula C25H28N4O2 B2860310 N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 1797977-15-1

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2860310
CAS No.: 1797977-15-1
M. Wt: 416.525
InChI Key: FSJUMZIJHUYYHH-UHFFFAOYSA-N
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Description

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-24(25(11-16-31-17-12-25)20-6-2-1-3-7-20)27-14-15-29-23(19-9-10-19)18-22(28-29)21-8-4-5-13-26-21/h1-8,13,18-19H,9-12,14-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJUMZIJHUYYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C22H25N5O3
  • Molecular Weight : 439.5 g/mol
  • Key Functional Groups : Pyrazole, pyridine, and oxane moieties contribute to its diverse biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies indicate that derivatives of similar structures exhibit significant COX-1 and COX-2 inhibition, which may translate to anti-inflammatory effects .
  • Anticancer Properties : The presence of the pyrazole and pyridine rings suggests potential anticancer activity. Compounds with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antiplatelet Activity : Some derivatives of pyrazole compounds exhibit antiplatelet effects, which could be beneficial in preventing thrombotic events. The mechanism often involves the modulation of platelet aggregation pathways .

Biological Activity Data Table

The following table summarizes the biological activities observed in related compounds, highlighting their efficacy in various assays:

CompoundBiological ActivityIC50 (μM)Mechanism
Compound 5aCOX-1 Inhibition0.12Enzyme Inhibition
Compound 5bCOX-2 Inhibition0.32Enzyme Inhibition
Compound 10iAntiproliferative (Huh7)<5.0Induces Apoptosis
Compound 10hAntiplatelet ActivityN/AModulation of Aggregation

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including those structurally similar to this compound. These compounds were evaluated for their COX inhibitory and antiplatelet activities, revealing promising results for dual inhibitors that target both inflammation and platelet aggregation .
  • Anticancer Screening : Another research effort focused on evaluating the antiproliferative effects of pyrazole derivatives against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The most effective compounds demonstrated IC50 values lower than 5 μM, indicating strong potential for further development as anticancer agents .
  • Mechanistic Insights : Detailed mechanistic studies indicated that certain derivatives could induce G2/M phase cell cycle arrest and trigger apoptotic pathways through the downregulation of cyclin B1 levels, showcasing their potential as therapeutic agents in oncology .

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Pyrazole core formation : Cyclocondensation of hydrazines with β-keto esters or nitriles to generate the 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole moiety .
  • Ethyl linker introduction : Alkylation or nucleophilic substitution to attach the ethyl chain to the pyrazole nitrogen.
  • Oxane ring assembly : Cyclization of 4-phenyloxane-4-carboxamide precursors, often using acid-catalyzed ring-closing reactions .
  • Final coupling : Amide bond formation between the ethyl-pyrazole intermediate and the oxane-carboxylic acid derivative, typically via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Critical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?

Methodological approaches include:

  • Substituent variation : Synthesizing analogs with modifications to the cyclopropyl, pyridinyl, or phenyloxane groups to evaluate their impact on target binding .
  • Molecular docking : Using software like AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs) .
  • In vitro assays : Testing analogs in enzyme inhibition assays (e.g., IC50_{50} determination) or cell-based viability assays to correlate structural changes with activity .

Advanced: How should researchers address contradictions in reported biological activities of structurally related compounds?

Strategies include:

  • Comparative structural analysis : Identifying subtle differences in substituents or stereochemistry that may explain divergent activities (e.g., anti-inflammatory vs. antimicrobial effects in pyrazole derivatives) .
  • Orthogonal assay validation : Replicating results using alternative assays (e.g., fluorescence polarization vs. radiometric assays) to rule out methodological artifacts .
  • Meta-analysis : Aggregating data from published analogs to identify trends in activity-structure correlations .

Advanced: What computational methods predict the binding interactions of this compound with biological targets?

  • Molecular docking : Docking studies using crystal structures of target proteins (e.g., kinases) to identify key interactions, such as hydrogen bonds with pyridinyl nitrogen or hydrophobic contacts with the cyclopropyl group .
  • Molecular Dynamics (MD) Simulations : Assessing binding stability over time (e.g., 100-ns simulations) to validate docking predictions .
  • Free Energy Calculations : MM-PBSA/GBSA methods to estimate binding affinity differences between analogs .

Basic: What purification strategies ensure high yield and purity during synthesis?

  • Column Chromatography : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for intermediate purification .
  • Recrystallization : Using solvents like ethanol or acetonitrile to isolate final products with >99% purity .
  • Flash Chromatography : For rapid separation of closely eluting byproducts .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

  • Factorial Design : Screening variables (e.g., temperature, solvent, catalyst loading) to identify critical parameters affecting yield .
  • Response Surface Methodology (RSM) : Modeling interactions between variables (e.g., time vs. temperature) to pinpoint optimal conditions .
  • Flow Chemistry : Continuous-flow reactors to enhance reproducibility and reduce reaction times for steps like cyclization or coupling .

Advanced: What in vitro models assess metabolic stability and toxicity profiles?

  • Hepatic Microsomal Assays : Incubation with human liver microsomes to measure metabolic half-life (t1/2t_{1/2}) and identify major metabolites via LC-MS/MS .
  • Cytotoxicity Screening : Testing in HEK293 or HepG2 cells to determine IC50_{50} values and selectivity indices .
  • hERG Channel Inhibition Assays : Patch-clamp studies to evaluate cardiac toxicity risks .

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